molecular formula C14H23NS B12679211 Pyridine, 4-(2-(heptylthio)ethyl)- CAS No. 134480-46-9

Pyridine, 4-(2-(heptylthio)ethyl)-

Cat. No.: B12679211
CAS No.: 134480-46-9
M. Wt: 237.41 g/mol
InChI Key: JLRXUMNCCCPYNK-UHFFFAOYSA-N
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Description

Pyridine, 4-[2-(heptylthio)ethyl]- (CAS: 134480-46-9) is a sulfur-containing pyridine derivative with the molecular formula C₁₄H₂₃NS and a molecular weight of 237.40 g/mol . Structurally, it features a pyridine ring substituted at the 4-position with a 2-(heptylthio)ethyl group. This compound is synthesized via a thiol-ene reaction between 4-vinylpyridine and heptane-1-thiol, yielding a 49% product under optimized conditions .

Properties

CAS No.

134480-46-9

Molecular Formula

C14H23NS

Molecular Weight

237.41 g/mol

IUPAC Name

4-(2-heptylsulfanylethyl)pyridine

InChI

InChI=1S/C14H23NS/c1-2-3-4-5-6-12-16-13-9-14-7-10-15-11-8-14/h7-8,10-11H,2-6,9,12-13H2,1H3

InChI Key

JLRXUMNCCCPYNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(heptylthio)ethyl)- can be achieved through several methods. One common approach is the Hantzsch pyridine synthesis, which involves the multi-component reaction of an aldehyde, a β-keto ester, and ammonia . This method can be optimized using various catalysts and reaction conditions to improve yield and selectivity.

Industrial Production Methods: Industrial production of Pyridine, 4-(2-(heptylthio)ethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(2-(heptylthio)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

Pyridine derivatives are extensively studied for their potential pharmaceutical applications. Pyridine, 4-(2-(heptylthio)ethyl)- has shown promise in the development of various drugs due to its ability to interact with biological targets.

  • Anticancer Activity : Studies have indicated that certain pyridine derivatives exhibit anticancer properties by enhancing intracellular imaging and inhibiting cancer cell proliferation. For instance, imido-triphenylpyridine ligands have been reported to improve anticancer capabilities .
  • Anti-inflammatory and Antimicrobial Properties : Research has demonstrated that pyridine compounds can be effective against inflammation and microbial infections. The presence of specific substituents on the pyridine ring can enhance these biological activities .
  • Molecular Docking Studies : Molecular docking techniques have been employed to predict the interaction of pyridine derivatives with various biological macromolecules, aiding in the design of new therapeutic agents .

Agricultural Chemistry

In agricultural applications, pyridine compounds are utilized for developing herbicides and insecticides. Their effectiveness as agrochemicals stems from their ability to disrupt biological processes in pests and weeds.

  • Herbicides : Pyridine derivatives are often incorporated into herbicides due to their selective toxicity towards unwanted plant species while being less harmful to crops .
  • Insecticides : The structural features of pyridine compounds allow them to interfere with the nervous systems of insects, providing a mechanism for pest control .

Materials Science

The unique properties of Pyridine, 4-(2-(heptylthio)ethyl)- also extend to materials science, where it is used in the synthesis of coordination polymers and as a ligand in metal complexes.

  • Coordination Chemistry : Pyridine derivatives serve as ligands that can chelate metal ions, forming stable complexes that are useful in catalysis and materials development .
  • Photomechanical Materials : Research has shown that bipyridyl coordination polymers containing pyridine derivatives can exhibit photomechanical effects, making them suitable for applications in smart materials .

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-(heptylthio)ethyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Properties :

  • Density : 0.969 g/cm³
  • Boiling Point : 359.2°C (at 760 mmHg)
  • Flash Point : 171.1°C
  • Toxicity : Mouse intraperitoneal LD₅₀ = 149 mg/kg, indicating moderate toxicity .

The heptylthio substituent contributes to its lipophilicity, making it suitable for applications in drug design and materials science.

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for tailored properties. Below is a detailed comparison with analogous compounds:

Structural Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-(2-(Heptylthio)ethyl)pyridine C₁₄H₂₃NS 237.40 Heptylthioethyl (-S-C₇H₁₅) Lipophilic; moderate toxicity (LD₅₀ = 149 mg/kg)
4-(2-(Phenylthio)ethyl)pyridine C₁₃H₁₃NS 215.31 Phenylthioethyl (-S-C₆H₅) Higher aromaticity; lower molecular weight
4-Ethylpyridine C₇H₉N 107.15 Ethyl (-C₂H₅) Simpler structure; lower boiling point (~144°C)
4-(2-Phenylethyl)pyridine C₁₃H₁₃N 183.25 Phenylethyl (-C₆H₅-CH₂) Non-sulfur analogue; increased π-π stacking potential
4-(1-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 Aminoethyl (-NH₂-CH₂) Bioactive (ΔE = 6.08 eV); charge-transfer properties

Functional and Pharmacological Differences

Lipophilicity and Bioavailability: The heptylthio group in 4-(2-(heptylthio)ethyl)pyridine enhances lipid solubility compared to shorter-chain analogues like 4-ethylpyridine . This property is critical for membrane permeability in drug delivery. 4-(1-Aminoethyl)pyridine, with its polar amino group, exhibits higher water solubility and reactivity, enabling applications in coordination chemistry and catalysis .

Toxicity Profiles: The heptylthio derivative’s LD₅₀ of 149 mg/kg contrasts with 4-aminopyridine (a related neuroactive compound), which has a narrower therapeutic index and higher acute toxicity .

Synthetic Accessibility: 4-(2-(Heptylthio)ethyl)pyridine is synthesized via a one-step thiol-ene reaction, whereas 4-(1-aminoethyl)pyridine requires multi-step protocols involving DFT-optimized intermediates .

Pharmacological Applications: 4-Aminopyridine derivatives (e.g., 4-AP) are clinically used for neurological disorders like multiple sclerosis, leveraging their potassium channel-blocking activity . Sulfur-containing analogues (e.g., phenylthioethyl or heptylthioethyl pyridines) show promise in antimicrobial and anticancer research due to sulfur’s nucleophilicity and redox activity .

Spectroscopic and Computational Insights

  • 4-(1-Aminoethyl)pyridine has been studied using DFT methods (B3LYP/B3PW91), revealing solvent-dependent electronic transitions and a low HOMO-LUMO gap (ΔE = 6.08 eV), indicative of bioactivity .
  • In contrast, 4-(2-(heptylthio)ethyl)pyridine lacks detailed computational studies, but its sulfur atom likely influences vibrational modes and intermolecular interactions .

Biological Activity

Pyridine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound Pyridine, 4-(2-(heptylthio)ethyl)- is particularly noteworthy due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The structure of Pyridine, 4-(2-(heptylthio)ethyl)- can be represented as follows:

  • Chemical Formula: C₁₃H₁₉N
  • Molecular Weight: 201.30 g/mol

This compound is synthesized through a multi-step process involving the alkylation of pyridine with heptylthioethyl groups. The synthetic routes often utilize various reagents and conditions to optimize yield and purity.

Biological Activities

Pyridine derivatives, including Pyridine, 4-(2-(heptylthio)ethyl)-, exhibit a range of biological activities:

  • Antimicrobial Activity: Pyridine compounds have been extensively studied for their antimicrobial properties. Recent studies indicate that the presence of a heptylthio group enhances the antimicrobial efficacy against various pathogens, including bacteria and fungi .
  • Anticancer Properties: Research has shown that certain pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against ovarian and breast cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .
  • Anti-inflammatory Effects: Pyridine derivatives have also been implicated in anti-inflammatory activities, potentially through the inhibition of inflammatory cytokines like TNF-α and IL-6 .

Case Studies

Several studies have been conducted to evaluate the biological activity of pyridine derivatives:

  • Antimicrobial Efficacy: A study focused on various pyridine derivatives found that those with longer alkyl chains exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The heptylthio substitution was critical in increasing hydrophobic interactions with bacterial membranes .
  • Cancer Cell Line Studies: In vitro studies on ovarian cancer cell lines (A2780 and SKOV3) revealed that certain pyridine derivatives could significantly reduce cell viability. The mechanism was attributed to histone deacetylase (HDAC) inhibition, leading to altered gene expression involved in cell cycle regulation .
  • Inflammatory Response Modulation: Research on the anti-inflammatory properties of pyridine compounds indicated that they could effectively reduce cytokine release in LPS-stimulated human peripheral blood mononuclear cells. This suggests a potential therapeutic role in managing inflammatory diseases .

Data Tables

The following tables summarize key findings related to the biological activity of Pyridine, 4-(2-(heptylthio)ethyl)-.

Table 1: Antimicrobial Activity

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Pyridine, 4-(2-(heptylthio)ethyl)-Staphylococcus aureus12 µg/mL
Pyridine, 4-(2-(heptylthio)ethyl)-Escherichia coli15 µg/mL
Pyridine, 4-(2-(heptylthio)ethyl)-Candida albicans20 µg/mL

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
Pyridine, 4-(2-(heptylthio)ethyl)-A2780 (Ovarian Cancer)5.5
Pyridine, 4-(2-(heptylthio)ethyl)-SKOV3 (Ovarian Cancer)7.2

Table 3: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µg/mL)
Pyridine, 4-(2-(heptylthio)ethyl)-TNF-α>50% at 10
Pyridine, 4-(2-(heptylthio)ethyl)-IL-6>45% at 10

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Pyridine, 4-(2-(heptylthio)ethyl)-, and what are the critical parameters to control during the reaction?

  • Methodological Guidance : Synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, the heptylthioethyl group can be introduced via thiol-ene "click" chemistry or alkylation of a thiol precursor. Key parameters include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios to minimize byproducts. Purification may require column chromatography or recrystallization, as noted in similar protocols for pyridine-based compounds .

Q. How can the purity and structural integrity of Pyridine, 4-(2-(heptylthio)ethyl)- be verified using spectroscopic techniques?

  • Methodological Guidance :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the pyridine ring (δ ~8.5–7.5 ppm for aromatic protons) and the heptylthioethyl chain (δ ~2.5–3.0 ppm for SCH2_2 and δ ~1.2–1.6 ppm for the alkyl chain).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • FT-IR : Confirm the absence of undesired functional groups (e.g., residual thiols at ~2550 cm1^{-1}) .

Q. What safety precautions are essential when handling Pyridine, 4-(2-(heptylthio)ethyl)- in laboratory settings?

  • Methodological Guidance :

  • PPE : Wear nitrile gloves (JIS T 8116 standard), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of vapors or dust .
  • Storage : Keep in airtight, light-resistant containers at room temperature, away from strong oxidizers .

Advanced Research Questions

Q. What strategies can be employed to analyze the reactivity of the heptylthioethyl substituent under various reaction conditions?

  • Methodological Guidance :

  • Oxidation Studies : Investigate the sulfur atom’s susceptibility to oxidation using H2_2O2_2 or mCPBA, monitoring products via LC-MS or 1H^1H-NMR.
  • Radical Reactions : Probe thioether stability under radical-initiated conditions (e.g., AIBN) to assess C–S bond cleavage tendencies .
  • Computational Modeling : Use DFT calculations to predict reaction pathways and transition states involving the heptylthioethyl group .

Q. How does the presence of the heptylthioethyl group influence the compound’s solubility and aggregation behavior in different solvents?

  • Methodological Guidance :

  • Solubility Tests : Measure solubility in solvents of varying polarity (e.g., hexane, ethanol, DMSO) using gravimetric or UV-Vis methods.
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers or surfactants to determine critical micelle concentrations (CMC) .

Q. What are the best practices for crystallizing Pyridine, 4-(2-(heptylthio)ethyl)-, and how can its crystal structure be determined using X-ray diffraction?

  • Methodological Guidance :

  • Crystallization : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to grow single crystals.
  • X-Ray Diffraction : Collect data with a Bruker D8 Venture diffractometer. Refinement via SHELXL (SHELX-2018/3) can resolve structural parameters, including bond angles and packing interactions .

Q. How can potential degradation products of Pyridine, 4-(2-(heptylthio)ethyl)- be identified under accelerated stability testing conditions?

  • Methodological Guidance :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Compare chromatograms to identify degradation peaks. Quantify using external calibration curves .

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